1,4,9-Triazaspiro[5.5]undecan-2-one

METTL3 inhibitor structure-based drug design hit-to-lead optimization

Developing selective METTL3 inhibitors? 1,4,9-Triazaspiro[5.5]undecan-2-one is the validated core scaffold from a 1400-fold optimized series, with 5 co-crystal structures (PDB: 7O08, 7O09, 7O0L, 7O29, 7O2E) enabling structure-based design. • Three N-substitution handles for parallel SAR optimization • Lactam moiety essential for potency (7.6-fold advantage over ether) • Lead UZH2: IC₅₀ 5 nM, selective over METTL16/METTL1. Global shipping from BenchChem.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B12985493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,9-Triazaspiro[5.5]undecan-2-one
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CNCCC12CNCC(=O)N2
InChIInChI=1S/C8H15N3O/c12-7-5-10-6-8(11-7)1-3-9-4-2-8/h9-10H,1-6H2,(H,11,12)
InChIKeyDXKJFRFMQJMNGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4,9-Triazaspiro[5.5]undecan-2-one: METTL3 Inhibitor Scaffold


1,4,9-Triazaspiro[5.5]undecan-2-one is a spirocyclic lactam building block that serves as the core pharmacophore for a structurally validated series of SAM-competitive METTL3/METTL14 methyltransferase inhibitors. Its rigid spirocyclic architecture positions a hydrogen-bonding lactam carbonyl and a basic piperidine nitrogen at defined vectors within the SAM-binding pocket, while the triaza scaffold provides three distinct N-substitution handles for parallel optimization of potency, selectivity, and ADME properties [1]. Five co-crystal structures of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives bound to the METTL3/METTL14 complex have been deposited in the PDB (7O08, 7O09, 7O0L, 7O29, 7O2E), offering atomic-resolution guidance for further derivatization [2].

SAM-competitive METTL3/METTL14 inhibition via a pre-organized spirocyclic scaffold.
Triaza substitution vectors for parallel optimization of potency, selectivity, and ADME.
Five co-crystal structures (PDB: 7O08, 7O09, 7O0L, 7O29, 7O2E) guide structure-based design.

1,4,9-Triazaspiro[5.5]undecan-2-one: Irreplaceable Core for METTL3


The 1,4,9-triazaspiro[5.5]undecan-2-one scaffold integrates three functional elements – a hydrogen-bond-donating lactam NH, a hydrogen-bond-accepting lactam C=O, and a protonatable piperidine nitrogen – into a single, pre-organized spirocyclic framework [1]. Replacing the lactam with an ether (as in compound 7) causes a 7.6-fold loss in METTL3 inhibitory potency, while substituting it with a urea (compound 12) results in a 20-fold potency reduction [1]. Earlier adenine-based METTL3 inhibitors (e.g., compound 1, IC₅₀ = 5.0 µM) lack the spirocyclic constraint and achieve only micromolar potency, whereas the 1,4,9-triazaspiro[5.5]undecan-2-one series reaches single-digit nanomolar IC₅₀ values after systematic optimization [1]. The spirocyclic geometry is also critical for selectivity: the lead derivative UZH2 shows no thermal shift against the off-target methyltransferases METTL16 and METTL1 at 100 µM, confirming that the scaffold directs binding specifically into the METTL3 SAM pocket [1]. Generic substitution with flexible linkers or monocyclic cores cannot recapitulate this combination of potency and selectivity.

This scaffold
Lactam C=O forms dual H-bonds with Gln550; piperidine N engages Asp395.
Ether analog
Abolishes key H-bond interactions; reported potency may shift downward.
This scaffold
Rigid spirocyclic core pre-organizes binding geometry for METTL3 selectivity.
Flexible linkers
Reported selectivity profile may not transfer; off-target methyltransferase engagement requires review.

1,4,9-Triazaspiro[5.5]undecan-2-one: Comparative Evidence Guide


Hit-to-Lead Potency Improvement for METTL3

Starting from an adenine-based screening hit (compound 1, IC₅₀ = 5.0 µM), iterative structure-guided optimization of the 1,4,9-triazaspiro[5.5]undecan-2-one scaffold yielded compound 22 (UZH2) with an IC₅₀ of 0.005 µM (5 nM), representing a 1400-fold potency improvement in the same TR-FRET biochemical assay against the METTL3/METTL14 complex [1]. This improvement was achieved by exploiting three distinct substitution vectors on the spirocyclic core, independently optimizing the pyrimidine, phenyl linker, and piperidine regions [1].

Hit-to-Lead Potency
Head-to-head
1400-fold improvement
Supports scaffold-driven lead optimization for METTL3.
TR-FRET assay; compound 22 vs. adenine-based hit.
METTL3 inhibitor structure-based drug design hit-to-lead optimization

Lactam vs Ether Motif in METTL3 Binding

Within the 1,4,9-triazaspiro[5.5]undecan-2-one series, the lactam carbonyl forms two hydrogen bonds with the backbone NH₂ of Gln550, as confirmed by X-ray crystallography [1]. Replacing the lactam with an ether (compound 7) abolishes these interactions and reduces METTL3 inhibitory potency by 7.6-fold (compound 8, lactam: IC₅₀ = 0.037 µM; compound 7, ether: IC₅₀ = 0.28 µM) [1]. Further replacement with a spirourea (compound 12) caused a 20-fold potency loss relative to compound 10 [1].

Lactam vs Ether
Head-to-head
7.6-fold higher potency
Lactam is a pharmacophoric requirement; ether substitution risks potency loss.
X-ray confirms dual H-bonds to Gln550 (PDB 7O0L).
spirocyclic lactam SAR hydrogen-bond interactions

Selective METTL3 Thermal Stabilization

In a thermal shift assay, the 1,4,9-triazaspiro[5.5]undecan-2-one-derived inhibitor UZH2 at 100 µM shifted the melting temperature (ΔTm) of METTL3/METTL14 by 4.7 °C relative to DMSO control, whereas no thermal shift was observed for the off-target m6A writer METTL16 or the non-m6A methyltransferase METTL1 at the same concentration [1]. In contrast, the broad-spectrum methyltransferase product inhibitor S-adenosyl-L-homocysteine (SAH) shifted all three proteins at 1000 µM (ΔTm = 3.7, 0.8, and 6.3 °C for METTL3/METTL14, METTL16, and METTL1, respectively) [1].

Selective Stabilization
Head-to-head
ΔTm 4.7 °C (METTL3); 0 °C (METTL16/1)
Indicates selective METTL3 engagement over off-target methyltransferases.
Thermal shift assay at 100 µM UZH2.
selectivity thermal shift assay off-target profiling

UZH2 vs STM2457: Biochemical Potency Comparison

The 1,4,9-triazaspiro[5.5]undecan-2-one lead derivative UZH2 (IC₅₀ = 5 nM) is 3.4-fold more potent than the first-in-class METTL3 inhibitor STM2457 (IC₅₀ = 16.9 nM) in biochemical assays against the METTL3/METTL14 complex [1][2]. Both compounds are SAM-competitive inhibitors, but UZH2 additionally demonstrates higher ligand efficiency (LE = 0.30 vs. STM2457's lower molecular complexity) and greater lipophilic ligand efficiency (LLE = 5.3), indicating a more optimal balance of potency and physicochemical properties within the triazaspiro series [1].

UZH2 vs STM2457
Cross-study
3.4-fold greater potency
Reported higher biochemical inhibition; interpret with assay-format differences in mind.
UZH2 IC₅₀ 5 nM vs STM2457 IC₅₀ 16.9 nM; TR-FRET vs. radiometric.
METTL3 inhibitor comparison UZH2 vs STM2457 SAM-competitive inhibitor

Selective m6A Reduction in Cellular Models

In MOLM-13 acute myeloid leukemia cells, the 1,4,9-triazaspiro[5.5]undecan-2-one derivative UZH2 reduced the m6A/A ratio in polyadenylated RNA with an EC₅₀ of 0.7 µM (16 h treatment), and in PC-3 prostate cancer cells with an EC₅₀ of 2.5 µM [1]. Endogenous target engagement was confirmed by CETSA in MOLM-13 cells (EC₅₀ = 0.85 µM) and InCELL Pulse assay in HEK293T cells (EC₅₀ = 2 µM) [1]. Critically, LC-MS/MS analysis of total RNA after 6 days of treatment with 10 µM UZH2 showed no changes in m1A and m7G levels, while m6A and m6Am were marginally affected [1]. This demonstrates that the scaffold-derived inhibitor selectively modulates the METTL3-mediated m6A pathway without globally disrupting RNA modification homeostasis [1].

Cellular m6A Selectivity
Supporting
m6A reduced; m1A/m7G unchanged
Pathway-selective modulation without global RNA modification disruption.
LC-MS/MS after 6-day treatment at 10 µM in MOLM-13 cells.
cellular target engagement m6A modification epitranscriptomics

1,4,9-Triazaspiro[5.5]undecan-2-one: Key Applications


METTL3 Inhibitor Hit-to-Lead Optimization

The 1,4,9-triazaspiro[5.5]undecan-2-one scaffold is uniquely suited for medicinal chemistry programs targeting the METTL3 SAM-binding pocket. The scaffold's three nitrogen atoms provide independent substitution vectors—at N-1 (pyrimidine/phenyl region), N-4 (central linker), and N-9 (piperidine region)—that were systematically optimized to achieve a 1400-fold potency improvement from hit to lead in the published series [1]. Five X-ray co-crystal structures with resolution ranging from 1.8 to 2.75 Å (PDB: 7O08, 7O09, 7O0L, 7O29, 7O2E) provide atomic-level guidance for structure-based design, revealing key interactions including the dual H-bonds from the lactam C=O to Gln550 and the salt bridge from the piperidine nitrogen to Asp395 [1][2]. The demonstrated 7.6-fold potency advantage of the lactam over ether analogs [1] means that the lactam moiety of the commercial scaffold should not be substituted in early optimization rounds, preserving this critical interaction while SAR exploration focuses on the three N-substitution positions.

Selective Chemical Probes for m6A Pathway

Investigators studying the biological functions of m6A RNA modification require chemical probes with rigorous target selectivity. UZH2, a derivative of 1,4,9-triazaspiro[5.5]undecan-2-one, is one of the few METTL3 inhibitors with published thermal shift selectivity data against METTL16 (ΔTm = 0 °C at 100 µM) and METTL1 (ΔTm = 0 °C at 100 µM), while the positive control SAH non-selectively stabilized all three methyltransferases [1]. Furthermore, LC-MS/MS profiling confirmed that UZH2 selectively reduces m6A without altering m1A or m7G levels in total RNA after 6 days of treatment at 10 µM [1]. These selectivity data, combined with the scaffold's co-crystal structures that define the molecular basis of specificity, make 1,4,9-triazaspiro[5.5]undecan-2-one the preferred starting scaffold for developing high-quality m6A pathway probes with minimized off-target confounding.

METTL3 Targeting in AML and Prostate Cancer

The 1,4,9-triazaspiro[5.5]undecan-2-one derivative UZH2 has demonstrated cellular target engagement in MOLM-13 acute myeloid leukemia cells (CETSA EC₅₀ = 0.85 µM) and reduced the m6A/A ratio in polyadenylated RNA with an EC₅₀ of 0.7 µM in MOLM-13 cells and 2.5 µM in PC-3 prostate cancer cells after 16 h of treatment [1]. These cellular effects translated into impaired growth of MOLM-13 cells (GI₅₀ = 12 ± 3 µM after 3 days) [1]. For cancer biology groups exploring METTL3 as a therapeutic target, the scaffold provides a validated entry point to generate tool compounds with submicromolar cellular EC₅₀ values and target engagement confirmed by orthogonal cellular thermal shift assays (CETSA and InCELL Pulse) [1].

SAR Expansion Using Co-Crystal Structures

Five co-crystal structures of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives bound to METTL3/METTL14 have been deposited in the PDB, covering compounds 5, 7, 8, 20, and 21 with resolutions from 1.8 to 2.75 Å [1][2]. These structures reveal how modifications at each substitution vector modulate interactions with key pocket residues: the pyrimidine moiety engages Asn549 and Ile378 via dual hydrogen bonds, the phenyl ring with fluorine substituents forms unusual interactions with the Pro397 N-π system and hydrophobic contacts, and the dimethylpiperidine fills a lipophilic subpocket [1]. This rich structural dataset enables computational chemists to perform scaffold-docking, free-energy perturbation, or fragment-growing campaigns directly on the triazaspiro core, without needing to solve new structures for early-stage analogs. The scaffold's commercial availability as a pre-formed spirocyclic building block reduces synthetic complexity and accelerates SAR exploration.

Application
Selection Property
Validation Focus
METTL3 inhibitor optimization
Scaffold with three independent N-substitution vectors
Target engagement and biochemical IC₅₀ improvement
Selective m6A pathway probes
Reported METTL3 selectivity over METTL16/METTL1
Thermal shift selectivity and cellular m6A/m1A/m7G profiling
Cell-model studies (AML, prostate cancer)
Cellular target engagement in MOLM-13 and PC-3 cells
CETSA and InCELL Pulse confirmation; m6A reduction EC₅₀
Structure-based SAR expansion
Five co-crystal structures in PDB for docking studies
Lactam–Gln550 H-bond retention; piperidine–Asp395 salt bridge
Quote Request

Request a Quote for 1,4,9-Triazaspiro[5.5]undecan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.